molecular formula C13H18ClNO3 B6222593 methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride CAS No. 2758005-03-5

methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride

Cat. No. B6222593
CAS RN: 2758005-03-5
M. Wt: 271.7
InChI Key:
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Description

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride (M4AOBHCl) is an organic compound that has been studied for its potential applications in scientific research. M4AOBHCl is a solid, white crystalline powder that is soluble in water and other polar solvents. It has a molecular weight of about 200 g/mol and a melting point of about 250 °C. It is a derivative of benzoic acid and has an aromatic ring structure.

Mechanism of Action

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, preventing it from binding to its substrate and thus blocking the reaction. It can also bind to the allosteric site of the enzyme, which can alter the enzyme’s activity.
Biochemical and Physiological Effects
methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Additionally, it has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it is soluble in water and other polar solvents, making it easy to work with. However, it is also subject to certain limitations. It is unstable at elevated temperatures and is easily degraded by light and oxygen. Furthermore, it is not very soluble in non-polar solvents, making it difficult to use in certain experiments.

Future Directions

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride has potential applications in a variety of areas. It could be used in the development of new drugs and in the study of enzyme kinetics. Additionally, it could be used as a substrate in enzymatic assays and as an inhibitor in the study of protein-ligand interactions. It could also be used in the study of the structure and function of proteins and in the development of new materials. Finally, it could be used in the study of the biochemical and physiological effects of organic compounds.

Synthesis Methods

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride is synthesized through a multi-step process. The first step is the formation of 4-aminooxan-4-ylbenzoic acid, which is accomplished by reacting 4-aminobenzoic acid with oxalyl chloride in the presence of a base. The second step involves the reaction of the 4-aminooxan-4-ylbenzoic acid with methyl chloride in the presence of a base, resulting in the formation of methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride.

Scientific Research Applications

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used as a substrate in enzymatic assays and as an inhibitor in the study of enzyme kinetics. Additionally, it has been used in the study of protein-ligand interactions and in the study of the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride involves the reaction of 4-aminooxan-4-ylamine with methyl 4-bromobenzoate, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-aminooxan-4-ylamine", "methyl 4-bromobenzoate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-aminooxan-4-ylamine (1.0 g) in diethyl ether (20 mL) and add sodium hydroxide (1.0 g).", "Step 2: Add methyl 4-bromobenzoate (1.5 g) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Hydrolyze the product with hydrochloric acid (1.0 M) and heat at 60°C for 2 hours.", "Step 5: Cool the reaction mixture and extract the product with diethyl ether.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent and recrystallize the product from ethanol to obtain methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride as a white solid." ] }

CAS RN

2758005-03-5

Product Name

methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride

Molecular Formula

C13H18ClNO3

Molecular Weight

271.7

Purity

95

Origin of Product

United States

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